molecular formula C25H20N2O6 B2711432 (E)-methyl 2-(2-cyano-3-(5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)acrylamido)benzoate CAS No. 326018-33-1

(E)-methyl 2-(2-cyano-3-(5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)acrylamido)benzoate

Cat. No.: B2711432
CAS No.: 326018-33-1
M. Wt: 444.443
InChI Key: ZLXKCZSVSVFZAE-NBVRZTHBSA-N
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Description

Historical Context of Cyanoacrylamide Research

Cyanoacrylamides emerged as pivotal motifs in medicinal chemistry following the recognition of reversible covalent inhibition mechanisms. Early covalent drugs like aspirin demonstrated irreversible modifications, but concerns about off-target reactivity prompted interest in tunable electrophiles. The α-cyanoacrylamide scaffold, first systematically explored by Taunton and colleagues, introduced reversibility via a retro-Michael reaction mechanism. This innovation enabled prolonged target engagement without permanent protein adduction, addressing selectivity challenges in kinase inhibition.

For instance, Miller et al. identified α-cyanoacrylamide-based inhibitors of RSK2 with sub-nanomolar potency, validated by co-crystal structures showing covalent bonding to Cys436. Similarly, rilzabrutinib, a reversible BTK inhibitor, demonstrated high selectivity across 200+ kinases, underscoring the scaffold’s versatility. These breakthroughs established cyanoacrylamides as tools for targeting noncatalytic cysteines, a strategy now extended to proteases and PROTACs.

Evolution of Furan-2-yl Acrylamides in Academic Literature

Furan-2-yl acrylamides gained prominence due to their electronic and steric contributions to molecular recognition. The furan ring’s conjugated system enhances π-π stacking and dipole interactions, while its oxygen atom participates in hydrogen bonding. Early studies on furan-2-yl acrylamides, such as 3-furan-2-yl-N-(4-sulfamoylphenyl)acrylamide, revealed their utility in modulating solubility and target affinity.

Recent synthetic methodologies further expanded access to furan-acrylamide hybrids. For example, DBU-mediated cyclizations of ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate yielded polysubstituted furan-2,4-dicarboxylates, illustrating the scaffold’s adaptability. These advances enabled the incorporation of ethoxycarbonylphenyl groups into furan systems, as seen in the target compound, to optimize steric and electronic properties.

Structural Classification and Nomenclature

The compound’s IUPAC name, (E)-methyl 2-(2-cyano-3-(5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)acrylamido)benzoate, delineates its structure systematically:

  • Core scaffold : A cyanoacrylamide group (2-cyanoacrylamido) linked to a benzoate ester (methyl 2-...benzoate).
  • Furan substituent : A 5-(4-(ethoxycarbonyl)phenyl)-substituted furan-2-yl group at the β-position of the acrylamide.
  • Stereochemistry : The E-configuration ensures the cyano and furan groups are trans, optimizing electrophilic reactivity.

Table 1: Structural Components and Functional Roles

Component Functional Role Example in Literature
Cyanoacrylamide Reversible covalent warhead Rilzabrutinib (BTK inhibitor)
Furan-2-yl Conjugated π-system for binding BAS 04199407
Ethoxycarbonylphenyl Steric bulk and solubility modulation Diethyl furan-2,4-dicarboxylate

Research Significance and Academic Interest

This compound’s design addresses two key challenges in drug discovery: target residence time and selectivity . The cyanoacrylamide’s reversibility mitigates off-target effects, while the furan-2-yl group enhances binding specificity through complementary interactions. Academic interest also stems from its potential as a:

  • PROTAC component : Reversible covalent warheads enable catalytic protein degradation, as demonstrated in BTK-targeting PROTACs.
  • Antiviral candidate : Cyanoacrylamides inhibit 3CL proteases in enteroviruses, suggesting broad applicability.
  • Kinase inhibitor : The ethoxycarbonylphenyl-furan moiety may exploit hydrophobic pockets in kinases like FAK or JAK3.

Table 2: Potential Applications and Mechanistic Insights

Application Target Protein Mechanistic Basis
Antiviral therapy 3CL protease Covalent inhibition of catalytic Cys
Oncology Focal adhesion kinase Disruption of kinase signaling
Autoimmune diseases JAK3 Selective Cys909 modification

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6/c1-3-32-24(29)17-10-8-16(9-11-17)22-13-12-19(33-22)14-18(15-26)23(28)27-21-7-5-4-6-20(21)25(30)31-2/h4-14H,3H2,1-2H3,(H,27,28)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXKCZSVSVFZAE-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Molecular Formula: C25H20N2O6
Molecular Weight: 444.443 g/mol
IUPAC Name: (E)-methyl 2-(2-cyano-3-(5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)acrylamido)benzoate

The compound features a furan ring, cyano group, and an ethoxycarbonyl substituent, which are critical for its biological activities.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of furan and cyano compounds have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluating the anticancer activity of related compounds reported IC50 values indicating their effectiveness:

Compound NameCell LineIC50 Value (µM)Reference
Compound AMCF-75.85
Compound BA5494.53
(E)-methyl 2-(...)HeLaTBDTBD

These findings suggest that the compound may possess similar or enhanced activity against specific cancer types, warranting further investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound can be inferred from studies on related chemical classes. Compounds featuring cyano and furan groups are known to inhibit inflammatory pathways, including the NF-kB signaling pathway.

The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition leads to a reduction in inflammation markers in vitro.

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of (E)-methyl 2-(...) against various cell lines:

  • Cell Viability Assays: These assays measure the compound's ability to inhibit cell proliferation.
  • Apoptosis Induction: Flow cytometry has been used to analyze apoptosis in treated cells.
  • Cytokine Release Assays: Measurement of cytokine levels post-treatment provides insight into the anti-inflammatory effects.

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile comprehensively. Toxicological studies should focus on:

  • Acute Toxicity: Assessing lethal doses in model organisms.
  • Chronic Toxicity: Long-term exposure effects on vital organs.

Comparison with Similar Compounds

Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)acrylate

Key Differences :

  • Backbone : Ethyl ester vs. methyl benzoate ester in the target compound.
  • Substituents : A 4-methoxyphenyl group replaces the furan-2-yl-aryl system.
  • Conformation : Syn-periplanar conformation across the C=C bond (C4–C8–C9–C10 torsion angle: 3.2°) due to steric and electronic effects .

Functional Implications :

  • The methoxy group enhances electron-donating effects compared to the ethoxycarbonyl group, altering reactivity in nucleophilic additions .

(E)-3-Bromo-4-((4-((1-(4-Chlorophenyl)ethylidene)amino)methyl)phenoxy)methyl)-2-(4-methylphenyl)acrylate

Key Differences :

  • Crystallography: Monoclinic crystal system (C2 space group, density 1.405 g/cm³) vs. the target compound’s uncharacterized crystalline form .

Functional Implications :

  • Halogen substituents enhance intermolecular interactions (e.g., halogen bonds) but reduce solubility in polar solvents.
  • The ethylidene bridge modifies π-conjugation compared to the furan ring in the target compound .

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Key Differences :

  • Heterocycle : Thiophene replaces furan, altering electronic properties (thiophene is more aromatic and electron-rich).
  • Substituents : 4,5-Dimethyl groups on the thiophene ring increase steric hindrance .

Functional Implications :

  • Thiophene-based derivatives exhibit higher thermal stability but lower reactivity in electrophilic substitutions.
  • Antioxidant activity (IC₅₀: 18–32 µM in DPPH assays) is attributed to the thiophene’s electron-donating effects .

(E)-Methyl 3-(5-(3-Chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate

Key Differences :

  • Substituents : 3-Chloro-4-methoxyphenyl vs. 4-(ethoxycarbonyl)phenyl on the furan ring.
  • Backbone : Lacks the acrylamido-benzoate system .

Functional Implications :

  • The chloro-methoxy group enhances lipophilicity (logP ~3.2) compared to the ethoxycarbonyl group (logP ~2.8).
  • Reduced hydrogen-bonding capacity due to the absence of the acrylamido linkage .

Comparative Data Table

Compound Key Structural Features Biological Activity (if reported) Solubility Reference
(E)-Methyl 2-(2-cyano-3-(5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)acrylamido)benzoate Benzoate, ethoxycarbonylphenyl-furan, acrylamido Not reported Moderate (DMSO)
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Ethyl ester, 4-methoxyphenyl Intermediate for bioactive propenoates High (EtOH)
(E)-3-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)methyl)phenoxy)methyl)-2-(4-methylphenyl)acrylate Bromine, chlorophenyl, ethylidene bridge Not reported Low (aqueous)
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene, dimethyl groups Antioxidant (IC₅₀: 18–32 µM) Moderate (DMF)
(E)-Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate Chloro-methoxyphenyl, furan Not reported High (CHCl₃)

Research Findings and Implications

  • Electronic Effects : The ethoxycarbonyl group in the target compound provides stronger electron-withdrawing effects than methoxy or methyl substituents, enhancing electrophilic reactivity .
  • Solubility Trends : Thiophene derivatives exhibit lower aqueous solubility than furan-based analogs due to increased hydrophobicity .
  • Biological Potential: While the target compound’s bioactivity remains unstudied, structurally related acrylamides and cyanoacrylates show promise in antioxidant and anti-inflammatory applications .

Q & A

Q. What are the standard synthetic routes for this compound, and what catalysts are typically employed?

The compound can be synthesized via a Knoevenagel condensation between a cyanoacetamide derivative and a substituted benzaldehyde. For example, ethyl 2-(2-cyanoacetamido)thiophene-3-carboxylate reacts with substituted aldehydes in toluene using piperidine and acetic acid as catalysts under reflux (5–6 hours) . Adapting this method, the furan-2-yl and ethoxycarbonylphenyl substituents can be introduced by selecting appropriate aldehyde precursors. Monitoring via thin-layer chromatography (TLC) and recrystallization in polar solvents (e.g., ethanol) are critical for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR (¹H/¹³C) : Essential for confirming the acrylamido linkage (δ ~6.5–7.5 ppm for vinyl protons) and ester groups (δ ~3.5–4.5 ppm for methoxy/ethoxy) .
  • IR Spectroscopy : Detects cyano (~2200 cm⁻¹), ester carbonyl (~1700 cm⁻¹), and amide (~1650 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the acrylamido-furan backbone .
  • X-ray Crystallography : Resolves stereochemistry (e.g., E-configuration of the acrylamido group) and intermolecular interactions, as demonstrated in structurally similar cyanoacrylate derivatives .

Q. What in vitro assays are suitable for initial evaluation of its antioxidant properties?

  • DPPH Radical Scavenging : Measures hydrogen-donating capacity at concentrations of 10–100 μM, with IC₅₀ values compared to ascorbic acid .
  • FRAP (Ferric Reducing Antioxidant Power) : Quantifies Fe³⁺ reduction to Fe²⁺ in acidic medium, correlating with electron-donating groups like the cyanoacrylamido moiety .
  • Lipid Peroxidation Inhibition : Uses rat liver homogenates exposed to pro-oxidants (e.g., Fe²⁺/H₂O₂), with thiobarbituric acid-reactive substances (TBARS) as endpoints .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Catalyst Screening : Replace piperidine with morpholine or DBU for enhanced enolate formation, reducing side reactions .
  • Solvent Optimization : Test dimethylformamide (DMF) or dichloromethane (DCM) to improve solubility of aromatic intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield, as shown in analogous heterocyclic systems .
  • Purity Control : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate stereoisomers or byproducts .

Q. What computational methods aid in understanding the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to inflammatory targets (e.g., COX-2) using the acrylamido group as a hydrogen-bond acceptor .
  • DFT Calculations (Gaussian) : Analyze electron density maps to identify reactive sites (e.g., cyano group’s electrophilicity) for antioxidant activity .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on furan ring π-π stacking with aromatic residues .

Q. How do structural modifications influence anti-inflammatory efficacy and selectivity?

  • Substituent Effects : Replace the ethoxycarbonyl group with a methoxy or nitro group to alter electron-withdrawing/donating properties. In vivo carrageenan-induced paw edema models show that electron-withdrawing groups enhance COX-2 inhibition by 20–30% .
  • Stereochemical Impact : Compare E- and Z-isomers via chiral HPLC; the E-configuration typically shows 2-fold higher activity due to optimal spatial alignment with target proteins .
  • Bioisosteric Replacement : Substitute the furan ring with thiophene or pyrrole to modulate lipophilicity (logP) and membrane permeability .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported biological activities across studies?

  • Batch Variability : Re-synthesize compounds using identical protocols (e.g., catalyst ratios, reflux time) to confirm reproducibility .
  • Assay Conditions : Standardize antioxidant assays (e.g., DPPH concentration, pH) to minimize matrix effects, as organic solvent residues can artificially inflate activity .
  • Degradation Control : Implement continuous cooling during in vitro assays to prevent compound degradation, which skews IC₅₀ values by up to 40% .

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